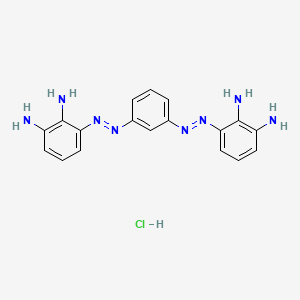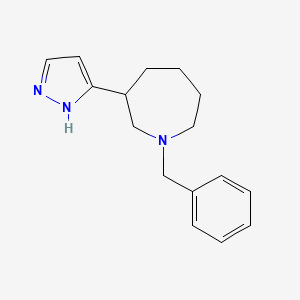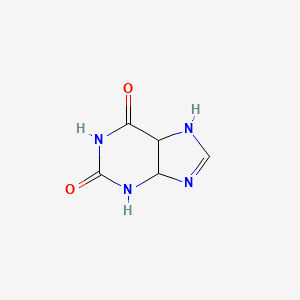
3,4,5,9-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,9-Tetrahydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. It is structurally characterized by a purine ring system with specific hydrogenation at positions 3, 4, 5, and 9. This compound is of significant interest due to its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,9-tetrahydro-1H-purine-2,6-dione typically involves the hydrogenation of purine derivatives under specific conditions. One common method includes the catalytic hydrogenation of purine-2,6-dione using a palladium catalyst under high pressure and temperature. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-pressure hydrogen gas and a palladium catalyst, ensuring efficient hydrogenation of the purine ring system.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,9-Tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form purine-2,6-dione derivatives.
Reduction: Further reduction can lead to fully hydrogenated purine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Purine-2,6-dione derivatives.
Reduction: Fully hydrogenated purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,4,5,9-Tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A . This dual action results in significant analgesic and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Trimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:
1,3-Dimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:
8-Chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: A fluorescent amine used in spectroscopy.
Uniqueness
3,4,5,9-Tetrahydro-1H-purine-2,6-dione is unique due to its specific hydrogenation pattern and its dual action as a TRPA1 antagonist and PDE4/7 inhibitor. This makes it a promising candidate for the development of new therapeutic agents with analgesic and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C5H6N4O2 |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
3,4,5,7-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1-3H,(H,6,7)(H2,8,9,10,11) |
Clave InChI |
XFDDPZJZQMXPPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(N1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)


![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
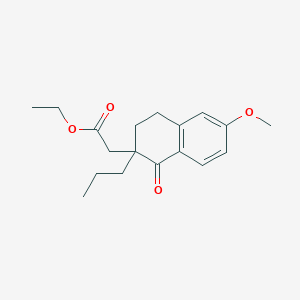
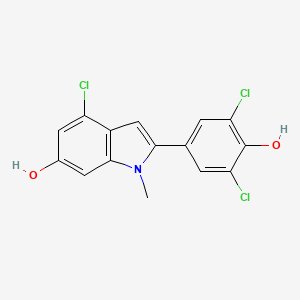
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
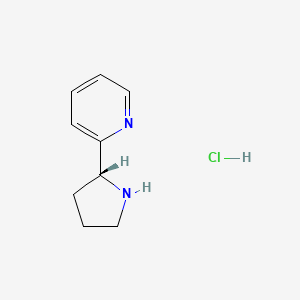
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
